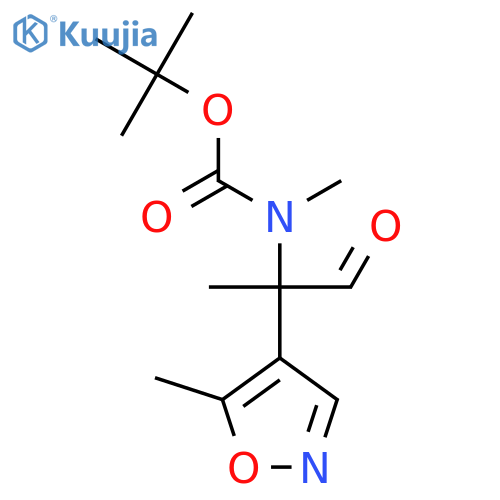

Cas no 2228680-80-4 (tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate

- EN300-1879799

- tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate

- 2228680-80-4

-

- インチ: 1S/C13H20N2O4/c1-9-10(7-14-19-9)13(5,8-16)15(6)11(17)18-12(2,3)4/h7-8H,1-6H3

- InChIKey: JDNBANGFXDPPFD-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)(C)C1C=NOC=1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 268.14230712g/mol

- どういたいしつりょう: 268.14230712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 353

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879799-0.5g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 0.5g |

$1563.0 | 2023-09-18 | ||

| Enamine | EN300-1879799-10.0g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 10g |

$7004.0 | 2023-06-03 | ||

| Enamine | EN300-1879799-1.0g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 1g |

$1629.0 | 2023-06-03 | ||

| Enamine | EN300-1879799-2.5g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 2.5g |

$3191.0 | 2023-09-18 | ||

| Enamine | EN300-1879799-0.05g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 0.05g |

$1368.0 | 2023-09-18 | ||

| Enamine | EN300-1879799-0.1g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 0.1g |

$1433.0 | 2023-09-18 | ||

| Enamine | EN300-1879799-10g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 10g |

$7004.0 | 2023-09-18 | ||

| Enamine | EN300-1879799-0.25g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 0.25g |

$1498.0 | 2023-09-18 | ||

| Enamine | EN300-1879799-5.0g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 5g |

$4722.0 | 2023-06-03 | ||

| Enamine | EN300-1879799-1g |

tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-yl]carbamate |

2228680-80-4 | 1g |

$1629.0 | 2023-09-18 |

tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2228680-80-4 and Product Name: *tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate*

Compound with the CAS number 2228680-80-4 and the product name tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry. The unique combination of functional groups within its molecular framework makes it a promising candidate for further exploration in various scientific domains.

The molecular structure of this compound features a tert-butyl group, which contributes to its stability and reactivity. This group is particularly notable for its role in enhancing the compound's solubility and bioavailability, making it an attractive candidate for drug formulation. Additionally, the presence of a N-methyl moiety suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.

The core of the compound's structure is a N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate moiety. This part of the molecule is derived from oxazoline derivatives, which are known for their versatility in medicinal chemistry. Oxazoline derivatives have been widely studied for their ability to act as chiral auxiliaries and ligands in asymmetric synthesis. The specific substitution pattern, including the 5-methyl group, further enhances the compound's potential utility in catalytic processes and as a building block for more complex molecules.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and fungicidal effects, as well as potential applications in pharmaceuticals. The carbamate group in this compound is attached to a propanoyl backbone, which provides additional functional handles for further chemical modification.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, has been crucial in achieving the desired molecular architecture. These methods not only enhance efficiency but also allow for greater flexibility in modifying the compound's structure post-synthesis.

The potential applications of this compound extend beyond basic research. In pharmaceuticals, it could serve as a precursor for the development of new drugs targeting various diseases. Its structural features make it amenable to derivatization into more complex molecules with tailored biological activities. Additionally, its stability and reactivity profile suggest it could be useful in industrial applications, such as catalysis and material science.

The latest research in this field has highlighted the importance of understanding the relationship between molecular structure and biological activity. Studies have shown that subtle modifications in the structure of oxazoline derivatives can significantly alter their pharmacological properties. This underscores the need for detailed structural analysis and characterization of compounds like this one.

In conclusion, compound with CAS No. 2228680-80-4 and product name *tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate* represents a significant contribution to the field of chemical and biomedical research. Its unique molecular structure and functional groups make it a versatile tool for further exploration in pharmaceutical development and synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

2228680-80-4 (tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate) 関連製品

- 2137544-84-2(5-Cyclopropyl-1,2,3,6-tetrahydropyridin-3-amine)

- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))

- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)

- 896289-68-2(N-cyclopropyl-N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2680801-62-9(benzyl N-2-(2-hydroxyethoxy)pyridin-4-ylcarbamate)

- 1314938-32-3(5-(Trifluoromethyl)thiophen-2-ol)

- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)

- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)

- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)

- 2703748-97-2((2S,3aS,6aS)-N-methyl-octahydrocyclopentabpyrrole-2-carboxamide hydrochloride)